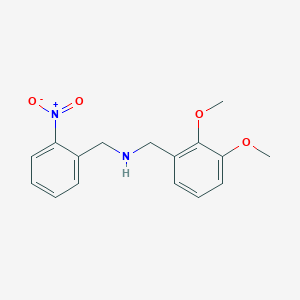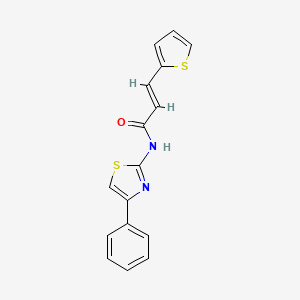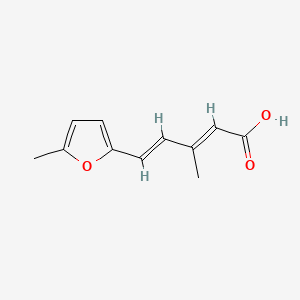![molecular formula C15H21NO3 B5795597 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, also known as TMAO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TMAO is a morpholine derivative that contains a phenoxyacetyl group, which makes it a useful tool for studying various biological processes.
作用机制
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine acts as a chemical chaperone, stabilizing proteins by forming hydrogen bonds with exposed polar groups and reducing the exposure of hydrophobic regions. This stabilizes the protein structure and prevents it from unfolding or aggregating. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to interact with lipid membranes, altering their physical properties and potentially affecting membrane protein function.
Biochemical and Physiological Effects:
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of some enzymes, such as lactate dehydrogenase, while inhibiting the activity of others, such as trypsin. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to affect ion channel function and to modulate the activity of some neurotransmitter receptors. In addition, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have anti-inflammatory properties and to protect against oxidative stress.
实验室实验的优点和局限性
One major advantage of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is its ability to stabilize proteins and prevent aggregation, making it a useful tool for studying protein folding and misfolding. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is also relatively easy to synthesize and is commercially available. However, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be toxic at high concentrations and can interfere with some experimental assays, such as fluorescence spectroscopy. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can interact with lipid membranes, potentially affecting the function of membrane proteins.
未来方向
There are a number of potential future directions for research on 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. One area of interest is the use of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine as a therapeutic agent for protein misfolding diseases. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to have potential as a cryoprotectant, protecting cells and tissues from damage during freezing and thawing. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine may have applications in drug delivery, as it can enhance the solubility of hydrophobic drugs. Finally, further research is needed to fully understand the effects of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine on ion channels and neurotransmitter receptors, and to explore its potential as a modulator of these targets.
Conclusion:
In conclusion, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, or 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, is a synthetic compound that has a wide range of potential applications in scientific research. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized using standard organic chemistry techniques and has been shown to stabilize proteins, protect against protein misfolding, and modulate ion channel function and neurotransmitter receptor activity. While 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of advantages for lab experiments, such as its ability to stabilize proteins, it also has limitations, such as its potential toxicity at high concentrations. Nonetheless, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of potential future directions for research, including its use as a therapeutic agent for protein misfolding diseases and its potential as a cryoprotectant and drug delivery agent.
合成方法
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized by reacting 2,3,5-trimethylphenol with chloroacetyl chloride to form 4-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to yield 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. The synthesis of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is relatively simple and can be performed using standard organic chemistry techniques.
科学研究应用
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a wide range of applications in scientific research. It has been used as a tool to study protein folding, protein stability, and protein-protein interactions. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been used to stabilize enzymes and to enhance the solubility of hydrophobic molecules. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to protect against protein denaturation and aggregation, making it a useful tool for studying protein misfolding diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-morpholin-4-yl-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-8-12(2)13(3)14(9-11)19-10-15(17)16-4-6-18-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXONNXYIYOIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)



![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)